molecular formula C23H19N3O3S B2889274 2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 899976-61-5

2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No. B2889274
CAS RN: 899976-61-5
M. Wt: 417.48
InChI Key: OXVQZBCRZOUOHB-UHFFFAOYSA-N
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Description

Compounds of the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides class are known for their antiviral activity . They are typically synthesized via a Curtius rearrangement .


Synthesis Analysis

The synthesis of similar compounds often involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of similar compounds is typically characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS .

properties

IUPAC Name

2-[[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-17-11-13-20(14-12-17)26-23(27)25(16-19-8-4-3-7-18(19)15-24)21-9-5-6-10-22(21)30(26,28)29/h3-14H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVQZBCRZOUOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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